molecular formula C12H18O2 B7770307 2-(4-tert-Butylphenoxy)ethanol CAS No. 18249-20-2

2-(4-tert-Butylphenoxy)ethanol

Cat. No.: B7770307
CAS No.: 18249-20-2
M. Wt: 194.27 g/mol
InChI Key: KGPFHDDLZCYWAO-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenoxy)ethanol is an organic compound with the molecular formula C12H18O2. It is a colorless liquid that is often used in various chemical and industrial applications. The compound is known for its stability and versatility, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

The synthesis of 2-(4-tert-Butylphenoxy)ethanol typically involves the reaction of 4-tert-butylphenol with ethylene oxide. This reaction is carried out under controlled conditions to ensure the desired product is obtained. The process can be summarized as follows:

    Reaction of 4-tert-butylphenol with ethylene oxide: This step involves the nucleophilic attack of the phenoxide ion on the ethylene oxide, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

2-(4-tert-Butylphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-tert-Butylphenoxy)ethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications of this compound includes its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

2-(4-tert-Butylphenoxy)ethanol can be compared with other similar compounds, such as:

    2,4,6-Tri-tert-butylphenol: This compound is also a phenol derivative with tert-butyl groups, but it has three tert-butyl groups instead of one. It is used as an antioxidant in industrial applications.

    2-(4-tert-Butylphenoxy)cyclohexanol: This compound is similar in structure but has a cyclohexanol group instead of an ethanol group. It is used in the synthesis of acaricides.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a variety of applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)ethanol
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InChI

InChI=1S/C12H18O2/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7,13H,8-9H2,1-3H3
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InChI Key

KGPFHDDLZCYWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

18249-20-2
Record name Polyethylene glycol mono(4-tert-butylphenyl) ether
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DSSTOX Substance ID

DTXSID80867577
Record name 2-(4-tert-Butylphenoxy)ethanol
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Molecular Weight

194.27 g/mol
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CAS No.

713-46-2, 18249-20-2
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]ethanol
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Record name 2-(4-TERT-BUTYLPHENOXY)ETHANOL
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